Kaempferitrin
Overview
Description
Lespedin, also known as Lespenephryl, is a natural flavonoid glycoside compound. It is also referred to as kaempferitrin. This compound is known for its various biological activities, including anti-inflammatory, anti-diabetic, antitumoral, and chemopreventive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lespedin can be isolated from the leaves of plants such as Hedyotis verticillata and Onychium japonicum . The synthetic preparation of Lespedin involves the glycosylation of kaempferol with rhamnose. The reaction typically requires the presence of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of Lespedin involves the extraction of the compound from plant sources followed by purification processes. The extraction is usually done using solvents like methanol or ethanol, and the purification involves techniques such as column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Lespedin undergoes various chemical reactions, including:
Oxidation: Lespedin can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Lespedin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Lespedin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a reagent in synthetic chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diabetes, cancer, and inflammation.
Industry: Used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Lespedin exerts its effects through various molecular targets and pathways. It activates the insulin signaling pathway by increasing the phosphorylation of insulin receptor beta and insulin receptor substrate 1. This activation leads to the translocation of GLUT4 to the cell membrane, enhancing glucose uptake. Additionally, Lespedin induces apoptosis in cancer cells by generating reactive oxygen species and activating caspase-3 .
Comparison with Similar Compounds
Lespedin is unique due to its dual rhamnoside glycosylation, which distinguishes it from other flavonoids. Similar compounds include:
Kaempferol: The aglycone form of Lespedin.
Quercetin: Another flavonoid with similar biological activities.
Rutin: A glycoside of quercetin with different sugar moieties.
Lespedin’s unique glycosylation pattern contributes to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKKEQDLNREIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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